Captopril EP Impurity C

Description

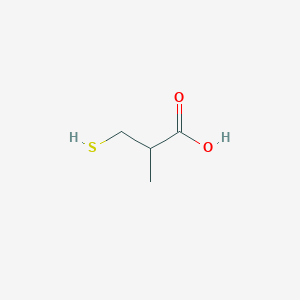

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRDCHHESNJQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80224-20-0 (mono-hydrochloride salt) | |

| Record name | 3-Mercapto-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60865293 | |

| Record name | 3-Mercapto-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-47-2 | |

| Record name | 3-Mercaptoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercapto-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptoisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-METHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3E4016VAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Mercaptoisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptoisobutyric acid, also known as 3-mercapto-2-methylpropanoic acid, is a sulfur-containing carboxylic acid with significant applications in various fields, including the pharmaceutical industry as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a thiol and a carboxylic acid group, allows for versatile chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-mercaptoisobutyric acid, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Two principal synthetic routes for 3-mercaptoisobutyric acid have been identified and are detailed below:

-

Michael Addition of a Sulfur Nucleophile to Methacrylic Acid: This one-step approach involves the conjugate addition of a sulfur-containing nucleophile, such as hydrogen sulfide (B99878) or a thiol, across the carbon-carbon double bond of methacrylic acid.

-

Multi-step Synthesis via a Halogenated Intermediate: This pathway involves the initial conversion of methacrylic acid to a 3-halo-2-methylpropanoic acid intermediate, followed by a nucleophilic substitution reaction with a sulfur source to introduce the thiol group.

Pathway 1: Michael Addition to Methacrylic Acid

The Michael addition represents a direct and atom-economical route to 3-mercaptoisobutyric acid. The reaction involves the 1,4-addition of a soft nucleophile, in this case, a sulfur species, to the α,β-unsaturated carbonyl system of methacrylic acid.

Reaction Scheme:

Caption: Michael Addition Pathway.

Experimental Protocols:

Protocol 1a: Conceptual Addition of Hydrogen Sulfide to Methacrylic Acid

This conceptual protocol is based on the known reactivity of α,β-unsaturated carboxylic acids with hydrogen sulfide.[1][2]

-

Reaction: Methacrylic acid is reacted with hydrogen sulfide in the presence of a basic catalyst.

-

Catalyst: A solid-supported basic catalyst, such as guanidine (B92328) functional groups on a resin, has been shown to be effective for the addition of H₂S to acrylic acid.[2]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is a suitable reaction medium.

-

Conditions: The reaction is typically carried out under pressure (e.g., 17-20 bar) and at elevated temperatures (e.g., 40-60 °C).

-

Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the solvent, likely through distillation or crystallization after acidification.

Protocol 1b: Synthesis of 3-Acetylthio-2-methylpropanoic Acid

This protocol describes the synthesis of the S-acetyl protected form of 3-mercaptoisobutyric acid. The acetyl group can be subsequently removed by hydrolysis to yield the free thiol.

-

Reaction: A mixture of thioacetic acid and methacrylic acid is heated.

-

Procedure:

-

Combine thioacetic acid and methacrylic acid.

-

Heat the mixture on a steam bath for one hour.

-

Store the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction for the complete consumption of methacrylic acid using a suitable analytical technique (e.g., NMR spectroscopy).

-

Upon completion, the product is purified by vacuum distillation.

-

Quantitative Data:

| Parameter | Protocol 1a (Conceptual) | Protocol 1b |

| Starting Materials | Methacrylic Acid, Hydrogen Sulfide | Methacrylic Acid, Thioacetic Acid |

| Key Reagents | Basic Catalyst (e.g., Guanidine-functionalized resin) | None |

| Solvent | Dimethylformamide (DMF) | None (neat reaction) |

| Temperature | 40 - 60 °C | Steam bath, then room temperature |

| Pressure | 17 - 20 bar | Atmospheric |

| Reaction Time | Not specified | 1 hour heating + 18 hours standing |

| Yield | >90% (by analogy to acrylic acid) | Not specified |

| Purification | Filtration, Distillation/Crystallization | Vacuum Distillation |

Pathway 2: Multi-step Synthesis via a Halogenated Intermediate

This pathway offers a robust and well-documented route to 3-mercaptoisobutyric acid, proceeding through a 3-halo-2-methylpropanoic acid intermediate. This method provides good control over the reaction and generally results in high yields.[3]

Reaction Scheme:

Caption: Multi-step Synthesis Pathway.

Experimental Protocols:

The following protocols are adapted from a patented procedure for the synthesis of 3-acetylmercapto-2-methylpropanoic acid, where 3-mercaptoisobutyric acid is a key intermediate.[3]

Protocol 2a: Synthesis of 3-Bromo-2-methylpropanoic Acid (Compound II)

-

Reaction: Methacrylic acid is reacted with hydrobromic acid.

-

Procedure:

-

To a reaction vessel, add methacrylic acid.

-

Slowly add hydrobromic acid while maintaining the reaction temperature.

-

The reaction is typically carried out at a temperature between 0-100 °C for 2-12 hours.

-

After the reaction is complete, the product, 3-bromo-2-methylpropanoic acid, can be isolated. The yield for this step is reported to be as high as over 85%.[3]

-

Protocol 2b: Synthesis of 3-Mercaptoisobutyric Acid (Compound III)

-

Reaction: 3-Bromo-2-methylpropanoic acid is reacted with sodium hydrosulfide (B80085).

-

Procedure:

-

In a reaction bottle, add 35g of 3-bromo-2-methylpropanoic acid, 160ml of water, and 2.3g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst).[3]

-

Stir the mixture and heat to 75-80 °C under a nitrogen atmosphere.[3]

-

Add 35.5g of sodium hydrosulfide in batches over 40 minutes.[3]

-

Maintain the reaction at 75-80 °C for 7-8 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 5-10 °C.[3]

-

Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.[3]

-

Extract the product with an organic solvent (e.g., 120ml of ethyl acetate, followed by a second extraction with 50ml of ethyl acetate).[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 3-mercaptoisobutyric acid. The yield for this step is reported to be up to over 90%.[3]

-

Quantitative Data:

| Parameter | Protocol 2a | Protocol 2b |

| Starting Material | Methacrylic Acid | 3-Bromo-2-methylpropanoic Acid |

| Key Reagents | Hydrobromic Acid | Sodium Hydrosulfide, Tetrabutylammonium Bromide, Hydrochloric Acid |

| Solvent | Not specified (likely neat or in water) | Water, Ethyl Acetate |

| Temperature | 0 - 100 °C | 75 - 80 °C, then 5 - 10 °C for work-up |

| Reaction Time | 2 - 12 hours | 7 - 8 hours |

| Yield | > 85% | > 90% |

| Purification | Isolation (details not specified) | Extraction, Solvent Removal |

Safety Precautions

The synthesis of 3-mercaptoisobutyric acid involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methacrylic Acid: Corrosive and combustible. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[4][5][6][7]

-

Hydrogen Sulfide: Extremely flammable and highly toxic gas. Inhalation can be fatal. It has a characteristic rotten egg smell at low concentrations, but it deadens the sense of smell at higher concentrations.

-

Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Hydrosulfide: Corrosive. May release toxic hydrogen sulfide gas upon contact with acids.

-

Thioacetic Acid: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 3-mercaptoisobutyric acid. The Michael addition offers a more direct route, while the multi-step synthesis via a halogenated intermediate provides a well-controlled and high-yielding alternative. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The detailed protocols and quantitative data provided herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in these syntheses.

References

- 1. grokipedia.com [grokipedia.com]

- 2. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. casewayproducts.com [casewayproducts.com]

- 5. download.basf.com [download.basf.com]

- 6. aktasdis.com [aktasdis.com]

- 7. Mobile [my.chemius.net]

The Genesis of Captopril Impurity C: A Deep Dive into its Origin and Formation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the origin and formation of Captopril Impurity C, a critical factor in the quality and stability of the widely used antihypertensive drug, Captopril. This whitepaper provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the dual nature of this impurity as both a process-related byproduct and a degradation product.

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is synthesized by the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by the removal of the acetyl protective group to yield the active thiol. Captopril Impurity C, chemically identified as 3-Mercapto-2-methylpropanoic acid, can arise from two primary pathways: as a residual starting material or intermediate from the synthesis process, or as a product of the degradation of the Captopril drug substance itself.

This technical guide elucidates that the principal degradation pathway leading to the formation of Captopril Impurity C is the hydrolysis of the amide bond in the Captopril molecule. This reaction is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture.

Formation Pathways of Captopril Impurity C

The formation of Captopril Impurity C can be visualized through two main routes: as a process-related impurity and as a degradation product.

Process-Related Formation

During the synthesis of Captopril, incomplete reaction or carry-over of starting materials and intermediates that are structurally similar to Impurity C, such as 3-acetylthio-2-methylpropanoic acid, can result in its presence in the final drug substance.

Degradation-Related Formation

The primary degradation pathway for the formation of Captopril Impurity C is the hydrolysis of the amide bond in the Captopril molecule. This is a critical stability concern for the drug substance and formulated products.

Quantitative Analysis of Impurity Formation

Forced degradation studies are instrumental in understanding the stability of Captopril and the formation of its impurities. The following table summarizes the typical conditions under which Captopril is stressed to induce degradation and identify the resulting impurities. While oxidative degradation leading to the disulfide impurity (Captopril Disulfide or Impurity A) is often the most prominent pathway, hydrolytic degradation is a key source of Impurity C.[1][2]

| Stress Condition | Agent/Condition | Temperature | Duration | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 80°C | 2 hours | Captopril Disulfide, Captopril Impurity C |

| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 30 minutes | Captopril Disulfide |

| Oxidative | 3% H₂O₂ | Room Temp | 1 hour | Captopril Disulfide |

| Thermal | Dry Heat | 100°C | 48 hours | Minimal Degradation |

| Photolytic | UV light (254 nm) | Room Temp | 24 hours | Captopril Disulfide, other minor impurities |

Note: The formation and quantity of specific impurities can vary based on the exact experimental conditions.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Captopril and its impurities, including Impurity C.

Sample Preparation for Forced Degradation Studies

-

Acid Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Alkaline Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Oxidative Degradation: Dissolve 10 mg of Captopril in 10 mL of 3% H₂O₂. Store at room temperature for 1 hour. Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Thermal Degradation: Keep 10 mg of Captopril powder in a hot air oven at 100°C for 48 hours. Dissolve in mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Photolytic Degradation: Expose 10 mg of Captopril powder to UV light (254 nm) for 24 hours. Dissolve in mobile phase to a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions for Impurity Profiling

A typical HPLC method for the analysis of Captopril and its impurities is as follows:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of aqueous phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This in-depth guide underscores the importance of stringent control over both the synthesis and storage of Captopril to minimize the presence of Captopril Impurity C, thereby ensuring the safety and efficacy of this vital medication. For further details and the complete technical guide, please contact [Contact Information].

References

Physicochemical properties of Captopril EP Impurity C

An In-Depth Technical Guide to the Physicochemical Properties of Captopril EP Impurity C

Introduction

This compound is a known impurity of Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3][4] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as (2RS)-2-methyl-3-sulfanylpropanoic acid.[5][6] It is a small molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. The presence of these functional groups dictates its chemical reactivity and physical properties.

General Information

| Identifier | Data | Reference |

| IUPAC Name | (2RS)-2-methyl-3-sulfanylpropanoic acid | [5][6] |

| Synonyms | 3-Mercapto-2-methylpropanoic acid, 3-Mercaptoisobutyric Acid | [5][7][8] |

| CAS Number | 26473-47-2 | [1][2][5][6] |

| Parent Drug | Captopril | [5] |

| Regulatory Status | European Pharmacopoeia (Ph. Eur.) Impurity | [6] |

Physicochemical Data

| Property | Data | Reference |

| Molecular Formula | C₄H₈O₂S | [2][5][6][7] |

| Molecular Weight | 120.17 g/mol | [1][2][5][6][7] |

| Accurate Mass | 120.0245 | [6] |

| Product Format | Typically supplied as a neat solid | [6][9] |

| Storage Temperature | -20°C | [6][9][10] |

| Shipping Condition | Shipped on wet ice or frozen | [9][10] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent drug, Captopril, and its designated impurity.

Experimental Protocols and Analytical Methodologies

The analysis and quantification of this compound are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC method has been developed for the impurity profiling of Captopril, which is capable of separating Impurity C from the API and other related substances.[11]

Experimental Protocol:

-

Instrumentation : A standard HPLC system equipped with a UV detector is used.

-

Column : The separation is optimally achieved using a Luna C18 (2) column (250 x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase : A gradient mixture of 15 mM phosphoric acid (Aqueous) and acetonitrile (B52724) (Organic).[11]

-

Gradient Elution :

-

0-1 min: 95% Aqueous, 5% Organic

-

1-20 min: Gradient shift from 95% to 50% Aqueous[11]

-

-

Flow Rate : 1.2 mL/min.[11]

-

Column Temperature : 50°C.[11]

-

Detection : UV detection is performed at a wavelength of 210 nm.[11]

-

Sample Preparation : Standard and sample solutions are prepared by dissolving the substance in the mobile phase.

This method has been shown to effectively separate Captopril from its official impurities, including A, B, C, D, and E, as well as those formed under forced degradation conditions.[11]

Analytical Workflow Diagram

The general workflow for the analysis of this compound using the HPLC method is depicted below.

Spectroscopic Characterization

While HPLC is used for separation and quantification, spectroscopic methods are essential for unequivocal structural confirmation.

-

Mass Spectrometry (MS) : MS and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation patterns of impurities, which is critical for structural elucidation.[12][13] These techniques are often coupled with liquid chromatography (LC-MS).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms.[12] 2D-NMR techniques can further help in assigning complex structures, making NMR an invaluable tool for identifying and characterizing process-related impurities and degradation products.[14]

Stability and Storage

The stability of Captopril and its impurities is a significant concern. The primary degradation pathway for Captopril involves the oxidation of its sulfhydryl group to form Captopril disulfide (Impurity A).[11][15] Captopril is most stable in aqueous solutions below pH 4.0.[15] Given that Impurity C also contains a thiol group, it is likely susceptible to similar oxidative degradation.

For analytical purposes, this compound reference standards are typically stored at -20°C in a tightly sealed container to prevent degradation and ensure long-term stability.[6][9][10]

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods and effective quality control strategies. This guide summarizes the key chemical identifiers, physical properties, and established analytical protocols for this specific impurity. The detailed HPLC method provides a reliable approach for its quantification, while spectroscopic techniques like MS and NMR are indispensable for its structural confirmation. Adherence to proper storage and handling conditions is paramount to maintaining the integrity of the reference standard for accurate and reproducible analytical results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. Captopril impurity C CRS | LGC Standards [lgcstandards.com]

- 7. This compound | molsyns.com [molsyns.com]

- 8. theclinivex.com [theclinivex.com]

- 9. 卡托普利杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | CAS Number 26473-47-2 [klivon.com]

- 11. scispace.com [scispace.com]

- 12. Captopril and its probable contaminants: NMR and MS features of analytical value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. researchgate.net [researchgate.net]

Forced Degradation of Captopril: A Technical Guide to the Formation of Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that may arise under various stress conditions.

This technical guide provides an in-depth exploration of the forced degradation of Captopril, with a specific focus on the formation of Captopril Impurity C. This impurity, identified as 3-Mercaptoisobutyric acid, is a known degradant formed under oxidative stress conditions. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and illustrates the degradation pathway and experimental workflow through clear diagrams.

Captopril and its Degradation Profile

Captopril's structure, containing a thiol (-SH) group and an amide linkage, makes it susceptible to degradation through oxidation and hydrolysis. The primary degradation product often observed is Captopril Disulfide (Impurity A), formed by the oxidation of the thiol group. However, under specific stress conditions, particularly strong oxidation, the amide bond can undergo cleavage, leading to the formation of Captopril Impurity C.

Structure of Captopril and Captopril Impurity C

-

Captopril: (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

-

Captopril Impurity C: 3-Mercaptoisobutyric acid

The formation of Impurity C is significant as it represents a cleavage of the parent molecule, which can impact the drug's efficacy and potentially introduce new safety concerns.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce the degradation of Captopril and facilitate the formation of Impurity C. These are based on established methodologies in forced degradation studies, with a focus on oxidative stress.

Oxidative Degradation

This protocol is specifically designed to promote the formation of Captopril Impurity C.

-

Objective: To induce oxidative degradation of Captopril using hydrogen peroxide.

-

Materials:

-

Captopril Active Pharmaceutical Ingredient (API)

-

Hydrogen Peroxide (H₂O₂) solution (3% v/v and 30% v/v)

-

Water for Injection (WFI) or HPLC-grade water

-

Methanol (B129727) (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

-

Procedure:

-

Prepare a stock solution of Captopril in methanol at a concentration of 1 mg/mL.

-

For the 3% H₂O₂ stress study, transfer a known volume of the Captopril stock solution to a volumetric flask. Add a sufficient volume of 3% H₂O₂ to achieve the desired final concentration of Captopril (e.g., 100 µg/mL). Dilute to the final volume with a mixture of methanol and water (e.g., 50:50 v/v).

-

For the 30% H₂O₂ stress study, repeat step 2 using 30% H₂O₂.

-

Protect the solutions from light and store them at room temperature (25°C ± 2°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further degradation.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Acidic and Basic Hydrolysis

While not the primary route for Impurity C formation, hydrolysis studies are essential for a complete degradation profile.

-

Objective: To evaluate the stability of Captopril in acidic and basic conditions.

-

Materials:

-

Captopril API

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Water for Injection (WFI) or HPLC-grade water

-

Methanol (HPLC grade)

-

-

Procedure:

-

Prepare separate solutions of Captopril (1 mg/mL) in 0.1 N HCl, 1 N HCl, 0.1 N NaOH, and 1 N NaOH.

-

Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots (acidic solutions with NaOH, basic solutions with HCl) before analysis.

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Objective: To assess the effect of heat on the stability of Captopril.

-

Procedure:

-

Expose solid Captopril powder to dry heat (e.g., 80°C) in a calibrated oven.

-

Prepare a solution of Captopril (1 mg/mL) in a suitable solvent and expose it to heat (e.g., 60°C).

-

Analyze samples at various time intervals.

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of Captopril.

-

Procedure:

-

Expose a solution of Captopril (1 mg/mL) and solid Captopril to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

-

Wrap control samples in aluminum foil to protect them from light.

-

Analyze samples at appropriate time points.

-

Quantitative Data Summary

The following table summarizes the quantitative data on the degradation of Captopril and the formation of its impurities under various stress conditions, with a focus on Impurity C. The data is compiled from multiple studies to provide a comparative overview.

| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | Captopril Degraded (%) | Captopril Impurity C Formed (%) | Captopril Disulfide (Impurity A) Formed (%) |

| Oxidative | 3% v/v H₂O₂ | 24 | Room Temp | ~50-60% | Present (Quantification varies) | Major Product |

| Oxidative | 30% v/v H₂O₂ | 8 | Room Temp | >90% | Significant (Quantification varies) | Major Product |

| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | ~10-20% | Not Detected | Minor Product |

| Base Hydrolysis | 0.1 N NaOH | 8 | 60 | ~30-40% | Not Detected | Significant Product |

| Thermal (Solution) | Water | 24 | 80 | ~5-15% | Not Detected | Minor Product |

| Photolytic (Solution) | UV/Visible Light | 48 | Room Temp | ~10-20% | Not Detected | Minor Product |

Note: The exact percentage of Captopril Impurity C formed can vary depending on the specific experimental conditions, including the concentration of the oxidizing agent, temperature, and duration of exposure. The table indicates its presence and significance under oxidative stress.

Visualizing the Process

Degradation Pathway of Captopril to Impurity C

The following diagram illustrates the proposed degradation pathway of Captopril to Captopril Impurity C under oxidative stress. The primary mechanism involves the oxidative cleavage of the amide bond.

Caption: Proposed degradation pathway of Captopril to Impurity C.

Experimental Workflow for Forced Degradation Study

The diagram below outlines the general workflow for conducting a forced degradation study of Captopril.

Caption: General workflow for Captopril forced degradation studies.

Conclusion

This technical guide provides a comprehensive overview of the forced degradation of Captopril, with a specific emphasis on the formation of Captopril Impurity C. The provided experimental protocols offer a starting point for researchers to design their own studies to investigate this degradation pathway. The quantitative data summary highlights the conditions under which Impurity C is most likely to form, and the diagrams provide a clear visualization of the degradation pathway and experimental process. A thorough understanding of Captopril's degradation profile is essential for the development of stable and safe pharmaceutical formulations. Further research may focus on elucidating the precise kinetics of Impurity C formation and developing analytical methods with lower detection limits for this specific degradant.

An In-depth Technical Guide to Identifying Degradation Products of Captopril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of Captopril's degradation products. Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation under various environmental conditions, impacting its stability, efficacy, and safety. A thorough understanding of its degradation profile is crucial for formulation development, stability testing, and regulatory compliance.

Primary Degradation Products of Captopril

Forced degradation studies under a range of stress conditions have identified two primary degradation products of Captopril.

Captopril Disulfide

Captopril disulfide, also known as Impurity A, is the most common degradation product.[1][2] It forms through the oxidation of the thiol group in the Captopril molecule.[1] This degradation pathway is prevalent under oxidative, and to some extent, thermal and photolytic stress conditions.

Captopril Sulfonic Acid

Captopril sulfonic acid is a major product of photodegradation.[3][4] Its formation involves the oxidation of the sulfur atom in the Captopril structure to a sulfonic acid group upon exposure to light.

Quantitative Analysis of Captopril Degradation

The extent of Captopril degradation and the formation of its primary degradation products vary significantly depending on the nature and severity of the stress condition. The following table summarizes the quantitative data from various forced degradation studies.

| Stress Condition | Reagent/Parameter | Duration | Captopril Degraded (%) | Captopril Disulfide Formed (%) | Captopril Sulfonic Acid Formed (%) | Other Impurities (%) | Reference(s) |

| Acidic | 1 M HCl | 6 hours | Not significant | - | - | - | [5] |

| Alkaline | 0.1 M NaOH | 6 hours | ~30.6 | Significant | - | Degradation product B | [5] |

| Oxidative | 3% v/v H₂O₂ | 1 hour | >88 | Major product | - | - | [2][5] |

| Thermal (Dry Heat) | 100°C | - | ~3 | - | - | - | [5] |

| Photolytic (Acidic) | UV light | - | - | Significant | - | Degradation product A | [5] |

| Photolytic (Alkaline) | UV light | - | ~69.4 | Significant | - | Degradation product B | [5] |

| Photolytic | 150W Hg-lamp | 512 minutes | - | - | Major product | - | [3] |

Experimental Protocols for Forced Degradation Studies

The following protocols are detailed methodologies for conducting forced degradation studies on Captopril, based on established scientific literature.

General Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed for the separation and quantification of Captopril and its degradation products.

-

Column: Phenomenex Luna C18 (150x4.6 mm i.d. 5 μm)[5]

-

Mobile Phase: Acetonitrile and water (30:70 % v/v)[5]

-

Flow Rate: 1.0 ml/min[5]

-

Detection: UV at 210 nm[5]

-

Column Temperature: 24.0°C[5]

Acidic Degradation

-

Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 1 M Hydrochloric acid (HCl).[5]

-

Reflux the solution at a controlled temperature (e.g., 60-80°C) for 6 hours.[5]

-

Withdraw aliquots at specified time intervals.

-

Neutralize the samples with an appropriate amount of a basic solution (e.g., 1 M NaOH).

-

Dilute the samples with the mobile phase to a suitable concentration.

-

Inject the samples into the HPLC system for analysis.

Alkaline Degradation

-

Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 0.1 M Sodium Hydroxide (NaOH).[5]

-

Reflux the solution at a controlled temperature (e.g., 60-80°C) for 6 hours.[5]

-

Withdraw aliquots at specified time intervals.

-

Neutralize the samples with an appropriate amount of an acidic solution (e.g., 0.1 M HCl).

-

Dilute the samples with the mobile phase to a suitable concentration.

-

Inject the samples into the HPLC system for analysis.

Oxidative Degradation

-

Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 3% v/v Hydrogen Peroxide (H₂O₂).[5]

-

Keep the solution in the dark at room temperature for 1 hour.[5]

-

Withdraw aliquots at specified time intervals.

-

Dilute the samples with the mobile phase to a suitable concentration.

-

Inject the samples into the HPLC system for analysis.

Thermal Degradation

-

Accurately weigh Captopril powder into a suitable container.

-

Expose the solid drug to dry heat at 100°C in a calibrated oven.[5]

-

At specified time intervals, withdraw samples.

-

Dissolve the samples in the mobile phase to a suitable concentration.

-

Inject the samples into the HPLC system for analysis.

Photolytic Degradation

-

Prepare solutions of Captopril in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[5]

-

Expose the solutions to a light source, such as a 150W medium-pressure mercury lamp.[3]

-

To study solid-state photodegradation, spread a thin layer of Captopril powder in a petri dish and expose it to the same light source.

-

At specified time intervals, withdraw samples.

-

For solutions, dilute directly with the mobile phase. For the solid sample, dissolve in the mobile phase.

-

Inject the samples into the HPLC system for analysis.

Captopril Degradation Pathways

The degradation of Captopril primarily follows oxidative pathways, leading to the formation of Captopril disulfide and Captopril sulfonic acid.

Caption: Primary degradation pathways of Captopril.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Captopril.

Caption: Experimental workflow for forced degradation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. qualityhub.com [qualityhub.com]

- 3. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Captopril and its dimer captopril disulfide: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

Captopril EP Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Captopril EP Impurity C, a known related substance of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its nomenclature, chemical properties, synthesis, and analytical characterization, serving as a vital resource for researchers, scientists, and professionals in drug development and quality control.

Nomenclature and Synonyms

This compound is chemically known as 3-Mercapto-2-methylpropanoic acid. It is recognized by several synonyms and identifiers across various pharmacopeias and chemical databases.

| Identifier | Value |

| IUPAC Name | (2RS)-2-methyl-3-sulfanylpropanoic acid[1] |

| Common Synonyms | 3-Mercaptoisobutyric acid[2][3], 3-Mercapto-2-methylpropanoic acid[3], (2RS)-2-Methyl-3-sulfanyl-propanoic Acid[4] |

| CAS Number | 26473-47-2[1][3][5] |

| Molecular Formula | C4H8O2S[1][3] |

| Molecular Weight | 120.17 g/mol [1][3] |

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an acetylated intermediate, 3-acetylmercapto-2-methylpropanoic acid, followed by hydrolysis to yield the final product.

Step 1: Synthesis of 3-acetylmercapto-2-methylpropanoic acid from Methacrylic Acid

This procedure is adapted from the methodology described in patent CN111039838A.[6]

-

Reaction: Methacrylic acid is reacted with a halogenated acid (e.g., hydrochloric acid) to form a halo-intermediate. This intermediate is then reacted with a sulfur source, such as sodium hydrosulfide (B80085), to introduce the thiol group. Finally, the thiol group is acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

-

Reaction Scheme:

-

CH₂(C(CH₃))COOH + HX → X-CH₂-CH(CH₃)-COOH

-

X-CH₂-CH(CH₃)-COOH + NaSH → HS-CH₂-CH(CH₃)-COOH + NaX

-

HS-CH₂-CH(CH₃)-COOH + (CH₃CO)₂O → CH₃CO-S-CH₂-CH(CH₃)-COOH + CH₃COOH

-

-

Detailed Procedure:

-

To a reaction vessel, add methacrylic acid and a halogenated acid (e.g., 36% hydrochloric acid).

-

Heat the mixture to 65-70°C and maintain for 6-7 hours.

-

After cooling, the organic phase containing the halo-intermediate is separated.

-

The halo-intermediate is then reacted with sodium hydrosulfide in a suitable solvent (e.g., DMF) in the presence of a catalyst (e.g., cuprous iodide) at 80-85°C for 4-5 hours.

-

The resulting 3-mercapto-2-methylpropanoic acid is then acetylated by reacting with acetic anhydride in an alkaline aqueous solution or with acetyl chloride in an organic solvent.

-

The final product, 3-acetylmercapto-2-methylpropanoic acid, is purified by distillation.

-

Step 2: Hydrolysis of 3-acetylmercapto-2-methylpropanoic acid to this compound

This procedure is based on the general method for thioacetate (B1230152) deprotection.[7]

-

Reaction: The acetylthio group of 3-acetylmercapto-2-methylpropanoic acid is hydrolyzed under basic conditions to yield the free thiol, this compound.

-

Reaction Scheme: CH₃CO-S-CH₂-CH(CH₃)-COOH + 2 NaOH → HS-CH₂-CH(CH₃)-COONa + CH₃COONa + H₂O

-

Detailed Procedure:

-

Dissolve 3-acetylmercapto-2-methylpropanoic acid in ethanol (B145695) under an inert atmosphere.

-

Add a solution of sodium hydroxide (B78521) in water dropwise to the mixture.

-

Reflux the reaction mixture for approximately 2 hours.

-

After cooling to room temperature, neutralize the mixture with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

-

Analytical Method for Captopril and Its Impurities

A validated HPLC-UV method can be employed for the separation and quantification of Captopril and its impurities, including Impurity C.

-

Chromatographic Conditions:

-

Column: Luna C18 (250x4.6 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of 15 mM phosphoric acid (A) and acetonitrile (B52724) (B).

-

0-1 min: 90% A, 10% B

-

1-20 min: Gradient to 50% A, 50% B

-

-

Flow Rate: 1.2 ml/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 50°C

-

-

Sample Preparation: Dissolve the sample in methanol (B129727) to a suitable concentration.

This method has been shown to effectively separate Captopril from its known impurities A, B, C, D, and E.[8]

Quantitative Data

Currently, publicly available, experimentally determined quantitative data such as NMR, IR, and mass spectra specifically for this compound are limited. The data presented here for the precursor, 3-acetylmercapto-2-methylpropanoic acid, is sourced from patent literature.[6]

Table of Spectroscopic Data for 3-acetylmercapto-2-methylpropanoic acid:

| Spectroscopic Technique | Observed Data |

| ¹H NMR (500MHz, CDCl₃) | δ 10.46 (s, 1H), 3.16-3.03 (m, 2H), 2.79-2.68 (m, 1H), 2.38-2.33 (m, 3H), 1.29 (t, J=5.4Hz, 3H) |

| Mass Spectrometry (MS) | m/z: 163-164 (MH)⁺ |

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical workflow, from the selection of starting materials to the final characterization.

Caption: Workflow for the synthesis and analysis of this compound.

Biological Activity

This compound is primarily considered as a process-related impurity and a potential degradation product of Captopril.[2] As such, its biological activity is not the intended therapeutic effect. The presence of this and other impurities in the final drug product is strictly controlled to ensure the safety and efficacy of Captopril. There is limited publicly available information on the specific pharmacological or toxicological profile of this compound. Further research would be necessary to fully elucidate any potential biological effects.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The experimental protocols described should be carried out by qualified personnel in appropriate laboratory settings.

References

- 1. Captopril impurity C CRS | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Captopril impurity C EP Reference Standard CAS 26473-47-2 Sigma Aldrich [sigmaaldrich.com]

- 6. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its unique structure, featuring a sulfhydryl group, is key to its mechanism of action but also contributes to its potential for the formation of various related compounds, including impurities and degradation products. A thorough understanding of these compounds is critical for ensuring the quality, safety, and efficacy of captopril drug products. This technical guide provides a comprehensive overview of captopril's related compounds, their structures, synthesis, and analytical characterization.

Captopril and Its Mechanism of Action

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.[1][2]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Captopril.

Captopril Related Compounds: Structures and Properties

A number of related compounds, primarily impurities and degradation products, are associated with captopril. These can arise during synthesis, formulation, or storage. The most significant of these is captopril disulfide (Impurity A), formed by the oxidation of two captopril molecules.[3][][5] Other impurities are often related to starting materials or by-products of the synthetic process.

| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Captopril | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | C₉H₁₅NO₃S | 217.29 |

| Impurity A (Captopril Disulfide) | 1,1'-[disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]]bis[(2S)-pyrrolidine-2-carboxylic] acid[1][6][7] | C₁₈H₂₈N₂O₆S₂ | 432.55[6][8] |

| Impurity B | ((S)-3-Bromo-2-methylpropanoyl)-L-proline[9][10] | C₉H₁₄BrNO₃ | 264.12[11] |

| Impurity C | (2RS)-2-methyl-3-sulfanylpropanoic acid[12][13][14] | C₄H₈O₂S | 120.17[7][14] |

| Impurity D | (2RS)-3-Bromo-2-methylpropanoic acid[2][15][16][17][18] | C₄H₇BrO₂ | 167.00[2][16][17][18] |

| Impurity E | (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid[3][19][20][21][22] | C₉H₁₅NO₃ | 185.22[20][21][22] |

| Impurity F (Captopril epi-Isomer) | (2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | C₉H₁₅NO₃S | 217.29 |

| Impurity G | (2RS)-3-(Acetylthio)-2-methylpropanoic acid[][23][24][25][26] | C₆H₁₀O₃S | 162.21[][23][24][25] |

| Impurity J (S-Acetylcaptopril) | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[27][28][29][30][31] | C₁₁H₁₇NO₄S | 259.32[28][29][30] |

| Impurity K | (2S)-3-(acetylthio)-2-methylpropanoic acid[32][][34] | C₆H₁₀O₃S | 162.21[32][] |

| Impurity N | Not fully characterized in the provided results | C₈H₁₄O₄S₂ | 238.32[28] |

Synthesis of Captopril and Related Compounds

The synthesis of captopril has been approached through various routes. A common method involves the acylation of L-proline with a protected thiol-containing acyl chloride, followed by deprotection.

Caption: A common synthetic pathway for Captopril.[35]

Experimental Protocol: Synthesis of Captopril

A representative synthesis of captopril involves the following key steps[35]:

-

Synthesis of 3-acetylthio-2-methylpropanoic acid: Methacrylic acid and thioacetic acid are reacted to form 3-acetylthio-2-methylpropanoic acid.[35][36]

-

Formation of the acyl chloride: The resulting acid is treated with thionyl chloride (SOCl₂) to produce 3-acetylthio-2-methylpropanoyl chloride.[35][36]

-

Acylation of L-proline: L-proline is acylated with 3-acetylthio-2-methylpropanoyl chloride to yield 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[35]

-

Ammonolysis: The acetyl group is removed by ammonolysis to give the final product, captopril.[35]

Synthesis of Captopril Disulfide (Impurity A)

Captopril disulfide is primarily formed through the oxidation of captopril, especially in solution and when exposed to air.[3]

References

- 1. veeprho.com [veeprho.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Captopril EP Impurity A (Captopril Disulfide) - CAS - 64806-05-9 | Axios Research [axios-research.com]

- 7. Captopril EP Impurity A - Opulent Pharma [opulentpharma.com]

- 8. Captopril EP Impurity A (Captopril Disulfide) | CAS Number 64806-05-9 [klivon.com]

- 9. alentris.org [alentris.org]

- 10. clearsynth.com [clearsynth.com]

- 11. Captopril EP Impurity B - CAS - 80629-35-2 | Axios Research [axios-research.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. veeprho.com [veeprho.com]

- 14. Captopril EP Impurity C - Opulent Pharma [opulentpharma.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Captopril EP Impurity D | CymitQuimica [cymitquimica.com]

- 17. Captopril impurity D EP Reference Standard CAS 56970-78-6 Sigma Aldrich [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. veeprho.com [veeprho.com]

- 21. Captopril EP Impurity E | CymitQuimica [cymitquimica.com]

- 22. Captopril EP Impurity E | LGC Standards [lgcstandards.com]

- 23. veeprho.com [veeprho.com]

- 24. CAS 33325-40-5 Captopril Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. Captopril EP Impurity G | molsyns.com [molsyns.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. Captopril impurity J EP Reference Standard CAS 64838-55-7 Sigma Aldrich [sigmaaldrich.com]

- 29. Captopril EP Impurity J - Protheragen [protheragen.ai]

- 30. 卡托普利杂质J European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 31. Captopril EP Impurity J | molsyns.com [molsyns.com]

- 32. pharmaffiliates.com [pharmaffiliates.com]

- 34. CAS 76497-39-7 Captopril Impurity K | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 35. researchgate.net [researchgate.net]

- 36. Captopril and its probable contaminants: NMR and MS features of analytical value - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Method for the Determination of Captopril EP Impurity C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of Captopril EP Impurity C in bulk drug substances using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This method is based on established and validated procedures to ensure accurate and reliable results.

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The European Pharmacopoeia (EP) specifies limits for several impurities in the Captopril drug substance to ensure its quality, safety, and efficacy. This compound, chemically known as (2RS)-2-Methyl-3-sulfanylpropanoic acid, is one of the potential impurities that must be monitored and controlled.[1][2] This application note outlines a robust HPLC-UV method for the quantification of this impurity.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Captopril from its related impurities, including Impurity C. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. The quantification of Impurity C is performed by comparing its peak area in the sample chromatogram to the peak area of a corresponding reference standard.

Materials and Reagents

-

Captopril EP Reference Standard

-

This compound CRS (Chemical Reference Substance)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade, for solution preparation)

-

Water (HPLC grade or equivalent)

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Captopril and its impurities.

| Parameter | Condition |

| Column | Luna C18(2), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 15 mM Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 50°C |

| UV Detection | 210 nm |

| Injection Volume | 25 µL |

Table 1: Gradient Elution Program [3][4][5]

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 1 | 90 | 10 |

| 1 - 20 | 90 → 50 | 10 → 50 |

Experimental Protocols

Preparation of Solutions

Mobile Phase A (15 mM Phosphoric Acid):

-

Add approximately 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water.

-

Mix thoroughly and degas before use.

Diluent: A mixture of Mobile Phase A and Methanol in a suitable ratio (e.g., 50:50 v/v).

Test Solution (1.0 mg/mL of Captopril):

-

Accurately weigh about 25 mg of the Captopril sample into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Mix thoroughly. Prepare immediately before use.

Reference Solution (for Impurity C):

-

Accurately weigh a suitable amount of this compound CRS into a volumetric flask.

-

Dissolve in and dilute with the diluent to obtain a final concentration corresponding to the specification limit of Impurity C (e.g., 0.15% of the Test Solution concentration, which would be 1.5 µg/mL).[6]

-

Mix thoroughly. Prepare immediately before use.

System Suitability Solution (Resolution Solution): A resolution solution is prepared to verify the separation of critical peak pairs. According to the European Pharmacopoeia, a solution containing Captopril and its specified impurities is used.[7] For the specific verification of the resolution between Impurity C and other components, a mixture of Captopril and all its specified impurities can be prepared.[3][4]

-

Prepare a solution containing Captopril and this compound at appropriate concentrations in the diluent.

HPLC Analysis Workflow

% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

References

Application Notes and Protocols for the Separation of Captopril Impurities using Gradient Elution HPLC

These application notes provide a detailed protocol for the separation of Captopril and its known impurities (A, B, C, D, and E) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a gradient elution program. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Captopril.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. During its synthesis and storage, several impurities can arise, which may affect the drug's efficacy and safety. Therefore, a robust analytical method is required to separate and quantify these impurities. This document outlines a validated gradient HPLC method that ensures the effective separation of Captopril from its main degradation product, Captopril disulfide (Impurity A), as well as other related substances.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the successful separation of Captopril impurities.

Materials and Reagents

-

Captopril Reference Standard and Impurity Standards (A, B, C, D, E)

-

Acetonitrile (ACN), HPLC Grade[1]

-

Phosphoric Acid (H₃PO₄), Analytical Grade[1]

-

Water, HPLC Grade

-

Methanol, HPLC Grade

-

Trifluoroacetic acid (TFA)

Instrumentation

-

HPLC system with a gradient pump, autosampler, column oven, and a UV detector. A Waters Alliance system with a PDA detector is a suitable example.[3]

-

Chromatographic Data System for data acquisition and processing.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Captopril and its impurities.

| Parameter | Condition |

| Column | Luna C18 (250 x 4.6 mm, 5 µm)[1][4][5] |

| Mobile Phase A | 15 mM Phosphoric Acid in Water[1][4] |

| Mobile Phase B | Acetonitrile (ACN)[1][4] |

| Gradient Program | See Table 2 |

| Flow Rate | 1.2 mL/min[4][5] |

| Column Temperature | 50 °C[1][4][5] |

| Detection Wavelength | 210 nm[1][4][5] |

| Injection Volume | 5 µL |

Preparation of Solutions

-

Mobile Phase A: Prepare a 15 mM phosphoric acid solution by diluting the appropriate amount of concentrated phosphoric acid in HPLC grade water.

-

Standard Solution: Accurately weigh and dissolve the Captopril reference standard and each impurity standard in the mobile phase to obtain a desired concentration (e.g., 0.5 mg/mL for Captopril).[1]

-

Sample Solution: Prepare the sample solution by dissolving the Captopril drug substance or product in the mobile phase to achieve a similar concentration as the standard solution.

Data Presentation

The following tables summarize the gradient elution program and the expected retention times for Captopril and its impurities based on the developed method.

Table 2: Gradient Elution Program [4][5]

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 - 1 | 90 | 10 |

| 1 - 20 | 90 → 50 | 10 → 50 |

Table 3: Retention Times of Captopril and its Impurities

| Compound | Retention Time (minutes) - Approximate |

| Impurity C | ~5.5 |

| Impurity E | ~6.0 |

| Impurity B | ~7.5 |

| Captopril | ~9.0 |

| Impurity D | ~11.0 |

| Impurity A (Captopril Disulfide) | ~13.0 |

Note: The exact retention times may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions. The resolution between Impurity C and Impurity E was found to be 1.57 with this method.[4]

Method Development Workflow

The development of a robust HPLC method for impurity profiling involves a systematic approach to optimize the separation of all relevant compounds. The following diagram illustrates the logical workflow for developing the gradient elution program for Captopril impurity analysis.

References

Application Note: Analysis of Captopril EP Impurity C by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Captopril EP Impurity C using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The European Pharmacopoeia (EP) outlines strict limits for impurities in active pharmaceutical ingredients (APIs) to ensure safety and efficacy. This compound, chemically known as (2RS)-2-Methyl-3-sulphanylpropanoic acid, is a specified impurity that must be monitored and controlled.[1][2] Its molecular formula is C₄H₈O₂S, with a molecular weight of 120.17 g/mol .[3][4] This application note describes a robust LC-MS/MS method for the selective and sensitive quantification of this impurity.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (CAS: 26473-47-2)[1]

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Captopril API (for matrix preparation)

Standard and Sample Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Sample Preparation (for analysis in Captopril API):

-

Accurately weigh 100 mg of Captopril API into a 10 mL volumetric flask.

-

Spike with the appropriate volume of Impurity C working standard solution to create calibration and quality control (QC) samples.

-

Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Liquid Chromatography (LC) Method

The chromatographic separation is designed to be compatible with mass spectrometry, utilizing volatile mobile phases.[2]

| Parameter | Condition |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 10 minutes |

Mass Spectrometry (MS/MS) Method

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The fragmentation of carboxylic acids often involves neutral losses of water or the entire carboxyl group.[5][6]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | 121.2 > 103.2 (Precursor [M+H]⁺ > Product [M+H-H₂O]⁺) |

| Dwell Time | 100 ms |

| Collision Energy | 15 eV (Optimization Recommended) |

| Cone Voltage | 25 V (Optimization Recommended) |

| Ion Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Instrument Dependent (e.g., Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr) |

Data Presentation

Summary of LC-MS/MS Method Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 121.2 | 103.2 | 100 | 15 |

Typical Method Performance Characteristics (Example Data)

The following table summarizes the expected quantitative performance of the method. These values should be established during formal method validation.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 15% at LOQ, < 10% for others |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationships in the Analytical Method

Caption: Key components and relationships in the analytical method.

References

- 1. 卡托普利杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 3-Mercaptopropionic acid [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Application Note: A Stability-Indicating HPLC Method for the Analysis of Captopril

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Captopril in the presence of its degradation products.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive cardiac failure.[1] It is chemically defined as (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. The presence of a thiol (-SH) group makes Captopril susceptible to oxidation, primarily forming Captopril disulfide, its main degradation product.[2][3][4] Therefore, a stability-indicating analytical method is crucial to accurately quantify the drug substance and monitor its stability in pharmaceutical formulations.

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This application note details a systematic approach to developing and validating such a method for Captopril using RP-HPLC, in accordance with International Council for Harmonisation (ICH) guidelines.

Overall Workflow

The development and validation of a stability-indicating method follows a logical progression from initial method development and stress testing to full validation of the analytical procedure.

Caption: Workflow for Stability-Indicating Method Development.

Part 1: HPLC Method Development and Optimization

The primary goal is to achieve sufficient resolution between Captopril and its principal degradation product, Captopril disulfide.[5] A reversed-phase HPLC method with UV detection is commonly employed.[6][7]

Experimental Protocol: Chromatographic System

-

Instrument: HPLC system with a UV detector, autosampler, and column oven.

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45 v/v) with pH adjusted to 2.5 using orthophosphoric acid.[8][9]

-

Injection Volume: 20 µL.[1]

-

Column Temperature: Ambient or controlled at 25°C.

-

Diluent: Mobile phase.

Data Presentation: Optimized Chromatographic Parameters

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Water (55:45 v/v), pH adjusted to 2.5 with H₃PO₄ |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Typical Retention Time | Captopril: ~3.1 min; Captopril Disulfide: ~6.2 min |

Part 2: Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity and stability-indicating nature of the analytical method.[1]

Visualization: Captopril Degradation Pathway

The primary degradation pathway for Captopril under oxidative stress is the formation of a disulfide dimer.

Caption: Primary Degradation Pathways of Captopril.

Experimental Protocols: Stress Conditions

Prepare a stock solution of Captopril (e.g., 1 mg/mL in diluent). Use this stock for the following stress conditions.

-

Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 2 M HCl. Heat at 70°C for 1 hour.[1] Cool, neutralize with 2 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.

-

Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 2 M NaOH. Heat at 70°C for 1 hour.[1] Cool, neutralize with 2 M HCl, and dilute to a final concentration of ~50 µg/mL with mobile phase.

-

Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour.[1][11] Dilute to a final concentration of ~50 µg/mL with mobile phase.

-

Thermal Degradation: Expose solid Captopril powder to heat at 70°C for 24 hours.[1] Dissolve the stressed powder in the mobile phase to achieve a final concentration of ~50 µg/mL.

-

Photolytic Degradation: Expose a Captopril solution (~50 µg/mL) to direct sunlight or a photostability chamber for 24 hours.[1]

Data Presentation: Summary of Forced Degradation Results (Illustrative)

The results should demonstrate that the Captopril peak is well-resolved from all degradation peaks and maintains its peak purity.

| Stress Condition | % Degradation of Captopril | Observations | Peak Purity Index (Captopril) |

| Control (Unstressed) | 0% | Single peak for Captopril. | > 0.999 |

| Acid (2M HCl, 70°C) | ~15% | Captopril peak decreases; minor degradation peaks appear. | > 0.999 |

| Base (2M NaOH, 70°C) | ~20% | Captopril peak decreases; different degradation peaks observed. | > 0.999 |

| Oxidative (3% H₂O₂) | ~35% | Significant decrease in Captopril peak; major peak for Captopril disulfide. | > 0.999 |

| Thermal (70°C, solid) | ~8% | Minor degradation observed. | > 0.999 |

| Photolytic (Sunlight) | ~12% | Captopril peak decreases; minor degradation peaks appear. | > 0.999 |

Part 3: Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6]

Visualization: Relationship of Validation Parameters

All validation parameters collectively ensure the reliability of the analytical method.

Caption: Core Parameters for Analytical Method Validation.

Experimental Protocols & Data Tables

1. Specificity

-

Protocol: Analyze blank (diluent), placebo, Captopril standard, and the samples from the forced degradation study.

-

Acceptance Criteria: The Captopril peak should be free from any interference from the blank, placebo, and degradation products. The peak purity index must be greater than 0.999.

2. Linearity

-

Protocol: Prepare a series of at least five concentrations of Captopril standard solution, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 25 to 75 µg/mL).[1] Plot a calibration curve of peak area versus concentration.

-

Data Presentation (Illustrative):

| Concentration (µg/mL) | Peak Area (n=3) |

| 25 | 251050 |

| 37.5 | 374980 |

| 50 | 500120 |

| 62.5 | 625500 |

| 75 | 751230 |

| Correlation Coefficient (r²) | > 0.999 |

3. Accuracy (% Recovery)

-

Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of Captopril at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze each level in triplicate.

-

Data Presentation (Illustrative):

| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 40.0 | 39.8 | 99.5% |

| 100% | 50.0 | 50.3 | 100.6% |

| 120% | 60.0 | 59.5 | 99.2% |

| Mean % Recovery | 99.8% |

4. Precision

-

Protocol:

-

Repeatability (Intra-day): Analyze six replicate samples of Captopril at 100% concentration on the same day.[7]

-

Intermediate Precision (Inter-day): Repeat the analysis on two different days, by a different analyst, or on a different instrument.

-

-

Data Presentation (Illustrative):

| Precision Type | Assay Result (% of Label Claim) | % RSD |

| Repeatability | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | < 1.0% |

| Intermediate | Day 1 Mean: 100.0, Day 2 Mean: 100.4 | < 2.0% |

5. Robustness

-

Protocol: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak asymmetry.

-